5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline moiety attached to a hydrazinylidene group, which is further connected to a cyclohexa-2,4-dien-1-one ring. The presence of both quinoline and hydrazinylidene groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of quinoline-2-carbaldehyde with hydrazine derivatives under specific conditions. One common method includes the condensation of quinoline-2-carbaldehyde with hydrazine hydrate in the presence of an acid catalyst, such as acetic acid, to form the hydrazone intermediate. This intermediate is then subjected to cyclization under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives with altered functional groups.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the hydrazinylidene group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. These interactions contribute to the compound’s potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure, known for its antimalarial properties.
Hydrazones: Compounds with similar hydrazinylidene groups, used in various chemical and biological applications.
Cyclohexa-2,4-dien-1-one derivatives: Compounds with similar cyclohexadienone structures, used in organic synthesis and medicinal chemistry.
Uniqueness
5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of quinoline and hydrazinylidene groups, which impart distinct chemical reactivity and potential biological activities. This combination allows for diverse applications in scientific research, making it a valuable compound for further exploration.
Properties
CAS No. |
852311-28-5 |
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Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-(quinolin-2-yldiazenyl)benzene-1,3-diol |
InChI |
InChI=1S/C15H11N3O2/c19-12-6-3-7-13(20)15(12)18-17-14-9-8-10-4-1-2-5-11(10)16-14/h1-9,19-20H |
InChI Key |
IDSALEILQRBIFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N=NC3=C(C=CC=C3O)O |
Origin of Product |
United States |
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